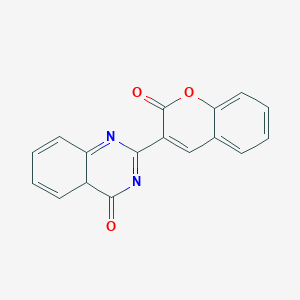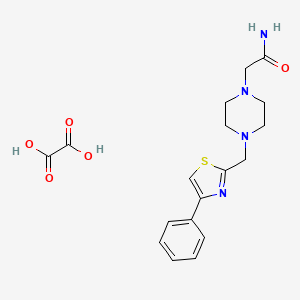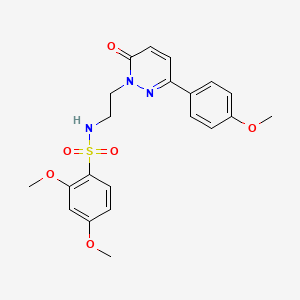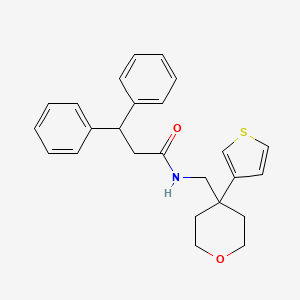![molecular formula C20H20BrN3O3S B2454552 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 422287-89-6](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” is a quinazolinone derivative . Quinazolinones are a class of organic compounds with a wide range of biological activities and are of interest in medicinal chemistry .
Synthesis Analysis
An efficient approach to quinazolin-4 (3H)-ones, which could potentially include the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can vary widely, but they all share a common quinazolinone core . The specific structure of “this compound” would include additional functional groups attached to this core.Chemical Reactions Analysis
The synthesis of quinazolin-4 (3H)-ones involves an intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Intramolecular Electrophilic Cyclization: The synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is achieved through a regioselective intramolecular electrophilic cyclization process. This process involves the reaction of a related quinazolinone compound with halogens and other reagents, leading to various fused quinazolinium derivatives (N. Kut, M. Onysko, & V. Lendel, 2020).
Antitumor and Antimicrobial Applications
- Antitumor Screening: Synthesized quinazolinone derivatives, including related compounds, demonstrate moderate antitumor activity against various malignant tumor cells. Specific renal cancer cell lines showed heightened sensitivity to these compounds (V. Horishny & V. Matiychuk, 2020).
- Antibacterial and Antifungal Activities: Novel synthesized quinazolinone derivatives, including those with similar structural features, show remarkable antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria and fungi (N. Patel et al., 2010).
Analgesic and Anti-inflammatory Applications
- Analgesic Activity: Compounds with the quinazolin-4-one ring structure, related to the compound , exhibit significant analgesic activity. This is evident in their effectiveness in in vitro analgesic tests using animal models (Osarumwense Peter Osarodion, 2023).
- Anti-inflammatory Activities: Quinazolin-4(3H)-ones synthesized from related quinazolinone compounds demonstrate promising anti-inflammatory and analgesic activities, with moderate potency when compared to standard drugs like diclofenac sodium (V. Alagarsamy et al., 2011).
Direcciones Futuras
The field of quinazolinone research is active and ongoing, with new synthetic methods and biological activities being discovered regularly . Future research on “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” could involve further exploration of its synthesis, properties, and potential biological activities.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, substitution, and oxidation reactions.", "Starting Materials": [ "4-bromo-2-nitroaniline", "thiourea", "butyric anhydride", "4-methoxybenzylamine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfide", "sodium borohydride", "acetic acid", "sodium acetate", "chloroacetyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitroaniline with nitric acid and sulfuric acid to obtain 4-bromo-2-nitroaniline-5-sulfonic acid.", "Step 2: Reduction of 4-bromo-2-nitroaniline-5-sulfonic acid with sodium sulfide to obtain 4-bromo-2-aminoaniline-5-sulfonic acid.", "Step 3: Condensation of 4-bromo-2-aminoaniline-5-sulfonic acid with thiourea in the presence of sodium hydroxide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-thiol.", "Step 4: Oxidation of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-thiol with hydrogen peroxide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-one.", "Step 5: Condensation of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-one with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl chloride.", "Step 6: Reaction of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl chloride with 4-methoxybenzylamine in the presence of sodium acetate and acetic acid to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide.", "Step 7: Reduction of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide with sodium borohydride in the presence of acetic acid to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide.", "Step 8: Purification of the final compound using ethyl acetate and water." ] } | |
Número CAS |
422287-89-6 |
Fórmula molecular |
C20H20BrN3O3S |
Peso molecular |
462.36 |
Nombre IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)28/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,28) |
Clave InChI |
AJDVCICDSOOQKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2454476.png)

![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)
